molecular formula C12H13N3 B2921673 4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole CAS No. 2195881-69-5

4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole

Cat. No.: B2921673
CAS No.: 2195881-69-5
M. Wt: 199.257
InChI Key: IIKMWALKYLAVMG-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a cyclopropyl group and a p-tolyl group attached to the triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Scientific Research Applications

4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a ligand in the development of bioactive compounds.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future study of this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, as many triazole derivatives have medicinal properties .

Preparation Methods

The synthesis of 4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and an azide. One common method involves the reaction of cyclopropylacetylene with p-tolyl azide under copper-catalyzed conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction proceeds at room temperature and yields the desired triazole product in good to excellent yields.

Chemical Reactions Analysis

4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.

Comparison with Similar Compounds

4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1-phenyl-1H-1,2,3-triazole: This compound has a phenyl group instead of a cyclopropyl group, which affects its chemical reactivity and biological activity.

    4-methyl-1H-1,2,3-triazole: This compound has a methyl group instead of a p-tolyl group, which influences its physical and chemical properties.

    1-benzyl-1H-1,2,3-triazole: This compound has a benzyl group, which impacts its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

4-cyclopropyl-1-(4-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-2-6-11(7-3-9)15-8-12(13-14-15)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKMWALKYLAVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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